![molecular formula C9H20Cl2N2 B13586660 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride is a chemical compound with a unique structure that combines a cyclobutane ring with a pyrrolidine moiety
Preparation Methods
The synthesis of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or tetrahydrofuran, and controlled temperatures ranging from -20°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride can be compared with similar compounds such as:
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol: This compound has a hydroxyl group instead of an amine, leading to different reactivity and applications.
Cyclobutanone derivatives: These compounds share the cyclobutane ring but differ in their substituents, affecting their chemical properties and uses.
Pyrrolidine derivatives: Compounds with the pyrrolidine moiety but different ring structures or substituents, offering a range of functionalities and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9(4-3-5-9)8-11-6-1-2-7-11;;/h1-8,10H2;2*1H |
InChI Key |
GHLXRQLZRUJRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2(CCC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



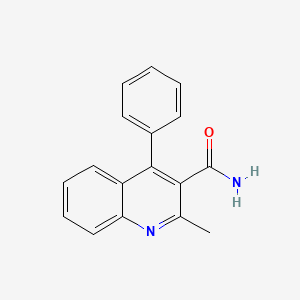

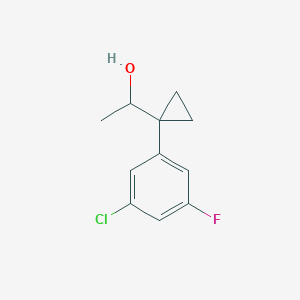
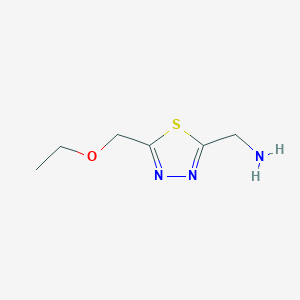
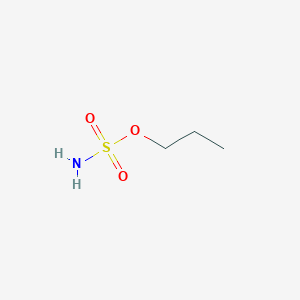

![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)

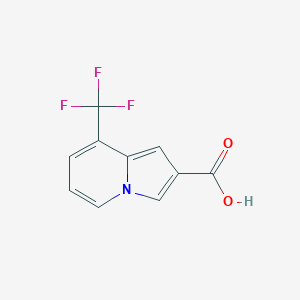
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
